molecular formula C22H16F2N4O2 B11498607 2-fluorobenzyl 3-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoate

2-fluorobenzyl 3-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoate

Cat. No.: B11498607
M. Wt: 406.4 g/mol
InChI Key: FOWVLBVAVKGYBE-UHFFFAOYSA-N
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Description

(2-FLUOROPHENYL)METHYL 3-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE is a complex organic compound that features a combination of fluorophenyl, tetrazole, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-FLUOROPHENYL)METHYL 3-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE typically involves multi-step organic reactions. The initial step often includes the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of azides with nitriles under acidic conditions. The subsequent steps involve the introduction of the fluorophenyl and benzoate groups through nucleophilic substitution and esterification reactions, respectively. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-FLUOROPHENYL)METHYL 3-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-FLUOROPHENYL)METHYL 3-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry

Industrially, (2-FLUOROPHENYL)METHYL 3-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-FLUOROPHENYL)METHYL 3-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE involves its interaction with specific molecular targets. The fluorophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the tetrazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-FLUOROPHENYL)METHYL 3-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE stands out due to its unique combination of functional groups. The presence of both fluorophenyl and tetrazole moieties provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H16F2N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

(2-fluorophenyl)methyl 3-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoate

InChI

InChI=1S/C22H16F2N4O2/c23-19-10-3-1-6-17(19)13-28-26-21(25-27-28)15-8-5-9-16(12-15)22(29)30-14-18-7-2-4-11-20(18)24/h1-12H,13-14H2

InChI Key

FOWVLBVAVKGYBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC(=CC=C3)C(=O)OCC4=CC=CC=C4F)F

Origin of Product

United States

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